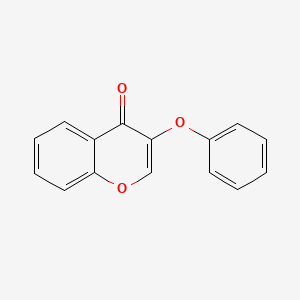

3-Phenoxychromone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenoxychromone, also known as this compound, is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Phenoxychromone and its derivatives have been investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 3-phenoxychromones against SARS-CoV-2. For instance, derivatives isolated from Artemisia species demonstrated significant binding affinity to the COVID-19 Papain-Like Protease, suggesting their potential as therapeutic agents against the virus. Molecular docking studies indicated binding energies of approximately -18.86 kcal/mol, showcasing their effectiveness in inhibiting viral replication pathways .

Antimicrobial Properties

Research has shown that this compound derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives possess potency comparable to conventional antibiotics such as linezolid and cefaclor . The structure-activity relationship (SAR) studies suggest that modifications to the chromone structure can enhance antimicrobial efficacy.

Anticancer Potential

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. For example, compounds derived from this compound exhibited significant inhibition of cell proliferation in HepG2 and MDA-MB-231 cells, indicating their potential as anticancer agents . The underlying mechanisms involve the induction of apoptosis and cell cycle arrest.

Material Science

This compound has applications beyond pharmacology, particularly in the development of novel materials.

Nanoparticle Synthesis

The compound has been utilized in synthesizing polyphenol-containing nanoparticles, which exhibit multifunctional properties such as antioxidant activity and drug delivery capabilities. These nanoparticles are formed through metal-polyphenol networks that enhance stability and bioactivity . The versatility of these nanoparticles makes them suitable for biomedical applications including bioimaging and therapeutic delivery.

Case Study: In Silico Studies on Antiviral Activity

A study focused on the isolation of two rare 2-phenoxychromone derivatives from Artemisia commutata aimed to evaluate their potential against SARS-CoV-2 using advanced computational methods. The study employed molecular dynamics simulations to confirm the stability of the ligand-enzyme complex over time, reinforcing the therapeutic promise of these compounds .

Case Study: Antimicrobial Activity Assessment

A series of experiments were conducted to assess the antibacterial properties of various this compound derivatives against pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that specific modifications to the chromone structure significantly enhanced antimicrobial activity, underscoring the importance of structural optimization in drug development .

Data Tables

Propiedades

Fórmula molecular |

C15H10O3 |

|---|---|

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

3-phenoxychromen-4-one |

InChI |

InChI=1S/C15H10O3/c16-15-12-8-4-5-9-13(12)17-10-14(15)18-11-6-2-1-3-7-11/h1-10H |

Clave InChI |

VXSXSXYJNOZJDO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=COC3=CC=CC=C3C2=O |

Sinónimos |

3-phenoxychromone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.